tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.:
Cat. No.: VC16505011
Molecular Formula: C10H15F2NO2
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F2NO2 |
|---|---|
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | LXRUDDUMTGFTHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate, reflects its bicyclic framework comprising a three-membered cyclopropane ring fused to a pyrrolidine ring. The fluorine atoms at the 6,6-positions introduce steric and electronic effects critical for modulating reactivity . The SMILES notation (CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F) confirms the tert-butyl ester group attached to the nitrogen atom and the geminal difluoro substitution on the cyclopropane ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅F₂NO₂ | |
| Molecular Weight | 219.23 g/mol | |
| Boiling Point | 244.7±40.0 °C (760 Torr) | |
| Density (20°C) | 1.2±0.1 g/cm³ | |
| Refractive Index | 1.473 |
Synthesis and Preparation
While detailed synthetic protocols remain proprietary, general routes involve cyclopropanation of pyrrolidine precursors followed by fluorination. The tert-butyl carboxylate group is typically introduced via Boc protection of the amine, enhancing stability during subsequent reactions . Key steps may include:
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Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the bicyclo[3.1.0]hexane core.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® to install the 6,6-difluoro groups.
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Esterification: Reaction with tert-butyl chloroformate to protect the amine .
Challenges include controlling regioselectivity during fluorination and minimizing ring strain-induced side reactions. Analytical techniques such as NMR and HPLC ensure purity (>95%) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . Storage recommendations include:
Spectroscopic Data
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¹H NMR: Signals at δ 1.44 ppm (tert-butyl), 3.2–4.1 ppm (pyrrolidine protons).
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¹⁹F NMR: Single peak near δ -120 ppm, confirming equivalent fluorine atoms.
Applications in Research and Industry
Medicinal Chemistry
The fluorine atoms enhance binding to neurological targets (e.g., GABA receptors) by forming dipole interactions and hydrogen bonds . Preclinical studies suggest utility in:
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Antidepressants: Modulation of serotonin reuptake transporters.
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Anticonvulsants: Inhibition of voltage-gated sodium channels .
Organic Synthesis
As a chiral building block, the compound facilitates asymmetric synthesis of:
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Heterocycles: Piperidines, indolizidines via ring-expansion reactions.
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Peptide Mimetics: Incorporation into macrocycles to improve proteolytic stability .
Material Science
Fluorination improves thermal stability in polymers used for:
Biological Activity and Mechanisms
In vitro assays reveal moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM) , necessitating structural optimization to reduce off-target effects. The bicyclic scaffold’s rigidity improves pharmacokinetic profiles by reducing conformational flexibility, thereby prolonging half-life .
Comparison with Analogous Compounds
Table 2: Structural Analogues and Properties
| Compound | Substituents | Molecular Weight | Key Application |
|---|---|---|---|
| 6-Oxa-3-azabicyclo[3.1.0]hexane | 6-Oxygen | 215.21 g/mol | Neurological drug design |
| 6,6-Dichloro analogue | 6-Chlorine | 252.10 g/mol | Agrocheмical intermediates |
The difluoro derivative’s higher electronegativity improves membrane permeability compared to oxa- and chloro-analogues, making it preferable for CNS-targeted therapies .
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